molecular formula C24H24ClN3O5 B586475 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate CAS No. 161558-45-8

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate

Cat. No. B586475
M. Wt: 469.922
InChI Key: UQSUJCNJGVBZCU-UHFFFAOYSA-N
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Description

“2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate” is a chemical compound with the CAS Number: 161558-45-8 . Its IUPAC name is "4-nitrobenzoic acid compound with 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine (1:1)" . It has a molecular weight of 469.92 .


Synthesis Analysis

The compound “(S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine” is used as a reagent to prepare optically active 4-[(4-chlorophenyl-2-pyridyl)methoxy]piperidine . This compound is used as an intermediate in the synthesis of antihistamines and antiallergy agents .


Molecular Structure Analysis

The molecular formula of “2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate” is C24H24ClN3O5 . The average mass is 469.918 Da and the monoisotopic mass is 469.140442 Da .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Application in Pharmaceutical Research

  • Summary of the Application : “2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate” is used as a reagent to prepare optically active 4-[(4-chlorophenyl-2-pyridyl)methoxy]piperidine . This compound is used as an intermediate in the synthesis of antihistamines and antiallergy agents .

Application in Synthesis of Bepotastine Besylate

  • Summary of the Application : “2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is used as an intermediate in the synthesis of Bepotastine Besylate . Bepotastine Besylate is a non-sedating H1-antagonist that has anti-inflammatory activity .

Application in Antimicrobial Activity Studies

  • Summary of the Application : “2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is used in the synthesis of new N-substituted piperidine derivatives like 2-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles and N’-arylidene-2-(2-chlorophenyl)-2-(4-(4-chlorophenyl)- 4-hydroxypiperidin-1-yl)acetohydrazides . These compounds have been screened for their antimicrobial activities against various strains of bacteria and fungi .

Application in Synthesis of Various Piperidine Derivatives

  • Summary of the Application : “2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is used in the synthesis of various piperidine derivatives . These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Application in Synthesis of Bepotastine Besylate

  • Summary of the Application : “2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is used as an intermediate in the synthesis of Bepotastine Besylate . Bepotastine Besylate is a non-sedating H1-antagonist that has anti-inflammatory activity .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.C7H5NO4/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-7,10,15,17,19H,8-9,11-12H2;1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSUJCNJGVBZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743179
Record name 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate

CAS RN

161558-45-8
Record name 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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